REACTION_CXSMILES
|
ClS([N:5]=[C:6]=[O:7])(=O)=O.[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[Cl:17])[CH:12]=[CH2:13]>C(OCC)C>[Cl:8][C:9]1[CH:10]=[C:11]([CH:12]2[NH:5][C:6](=[O:7])[CH2:13]2)[CH:14]=[CH:15][C:16]=1[Cl:17]
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Name
|
|
Quantity
|
2.46 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
4.89 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C)C=CC1Cl
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at 70° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
the ether distilled off
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
ADDITION
|
Details
|
added portionwise
|
Type
|
STIRRING
|
Details
|
with stirring to water
|
Type
|
ADDITION
|
Details
|
containing sodium bisulfite (10 g) and potassium carbonate (15 g)
|
Type
|
TEMPERATURE
|
Details
|
for cooling
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min. the phases
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried (MgSO4)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1CC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |